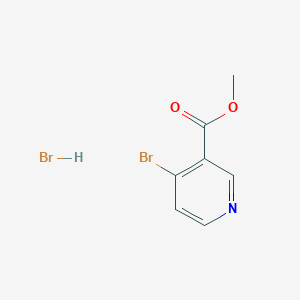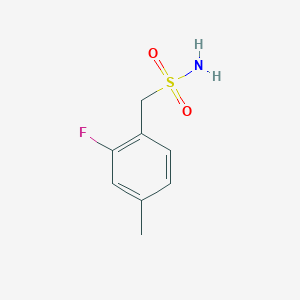![molecular formula C16H21ClN2O2 B1382847 2-[2-(propan-2-yl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl]acetic acid hydrochloride CAS No. 1798760-53-8](/img/structure/B1382847.png)
2-[2-(propan-2-yl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl]acetic acid hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be based on the indole structure, with additional functional groups attached at the specified positions .Chemical Reactions Analysis
Indole derivatives can participate in a variety of chemical reactions. The specific reactions would depend on the functional groups present in the molecule .Scientific Research Applications
Antagonistic Properties and Drug Development
The compound and its derivatives have been identified as potent and selective antagonists for CRTh2, a chemoattractant receptor-homologous molecule expressed on Th2 cells. Such antagonistic properties are beneficial in developing treatments for conditions like asthma and seasonal allergic rhinitis. The optimization of lead compounds has focused on enhancing potency and oral bioavailability, leading to the identification of promising candidates like setipiprant/ACT-129968 for clinical development (Fretz et al., 2013).
Metabolic Path Verification
Research has been conducted to verify the major metabolic oxidation paths for the naphthoyl group in related CRTh2 antagonists like setipiprant/ACT-129968. Understanding the metabolic pathways and verifying the structures of metabolites is essential in drug development to ensure efficacy and safety (Risch et al., 2015).
Synthesis and Solution Chemistry
Studies have also been conducted on the synthesis and characterization of related compounds, focusing on their solution chemistry. This research contributes to understanding the compound's behavior in biological systems, which is crucial for drug formulation and development (Rajagopal et al., 2003).
Structural Diversity and Library Generation
The compound's derivatives have been used as starting materials to generate structurally diverse libraries of compounds. Such libraries are invaluable in drug discovery, where a wide variety of compounds need to be screened for biological activity (Roman, 2013).
Crystal Structure Analysis
Crystal structure analysis of related compounds provides detailed information about molecular geometry, which is critical in understanding the interactions with biological targets and can guide the design of more effective drugs (Li et al., 2009).
Inhibitory Activity and Treatment Potential
Compounds like [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid have been synthesized and found to inhibit enzymes like aldose reductase, as well as the glycation process of proteins, indicating potential for the treatment of various pathological conditions (Anagnostou et al., 2002).
properties
IUPAC Name |
2-(2-propan-2-yl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-11(2)17-8-7-15-13(9-17)12-5-3-4-6-14(12)18(15)10-16(19)20;/h3-6,11H,7-10H2,1-2H3,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBILUUKWWMAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(propan-2-yl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl]acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



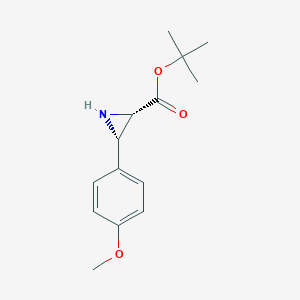
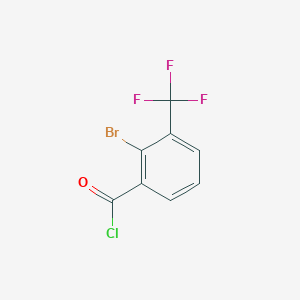
![Tert-butyl 2-[(azepan-4-yl)(methyl)amino]acetate](/img/structure/B1382767.png)
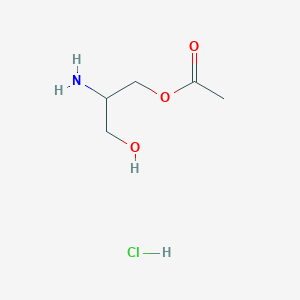
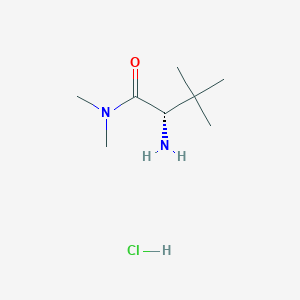
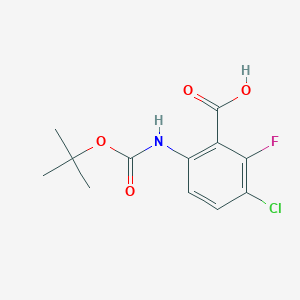
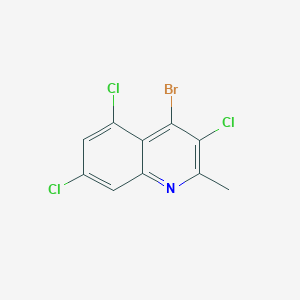
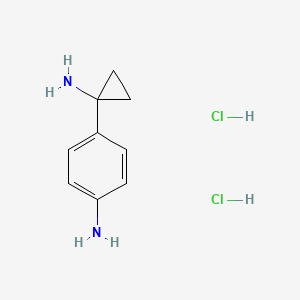
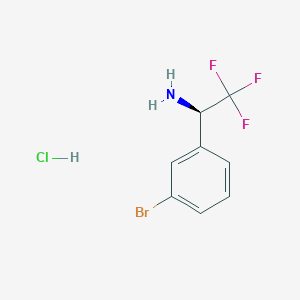
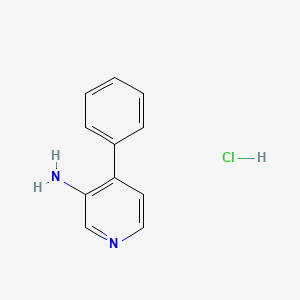
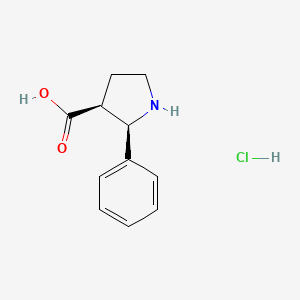
![[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride](/img/structure/B1382781.png)
